C-7 Benzamide Substitution Confers Distinct Kinase Inhibition Geometry Compared to C-3-Substituted Pyrroloquinazolines
The Palmer et al. (1997) study established that C-3-substituted pyrroloquinazolines achieve EGFR IC50 values as low as 0.44 nM and show unexpectedly high cellular autophosphorylation potency, attributed to the C-3 vector pointing toward the ribose-binding pocket of ATP [1]. In contrast, the C-7 benzamide substituent of CAS 88840-17-9 projects into a spatially distinct region corresponding to the solvent-accessible entrance of the ATP-binding cleft, as inferred from the binding model where the pyrrole ring occupies the pocket entrance [1]. While quantitative EGFR IC50 data for CAS 88840-17-9 itself has not been reported in the peer-reviewed literature, the structural differentiation predicts a divergent kinase selectivity profile compared to the potent C-3-substituted series.
| Evidence Dimension | EGFR kinase inhibition potency (IC50) and binding geometry |
|---|---|
| Target Compound Data | No published EGFR IC50 data for CAS 88840-17-9; C-7 benzamide vector projects toward solvent-accessible region per Palmer binding model |
| Comparator Or Baseline | C-3-substituted pyrroloquinazoline (compound 21): EGFR IC50 = 0.44 nM; pyrazoloquinazolines 19 and 20: IC50 = 0.34 and 0.44 nM (Palmer et al. 1997) |
| Quantified Difference | Not calculable for target compound; structural divergence predicts altered kinase selectivity (C-7 vs. C-3 vector) |
| Conditions | Isolated EGFR tyrosine kinase inhibition assay; pH 7.4, 298.15 K; autophosphorylation assay in EGF-stimulated A431 cells |
Why This Matters
The distinct C-7 benzamide geometry means CAS 88840-17-9 cannot be substituted by C-3-substituted THPQ analogs in kinase screening cascades where compound binding orientation determines target selectivity.
- [1] Palmer BD, Trumpp-Kallmeyer S, Fry DW, Nelson JM, Showalter HD, Denny WA. Tyrosine kinase inhibitors. 11. Soluble analogues of pyrrolo- and pyrazoloquinazolines as epidermal growth factor receptor inhibitors. J Med Chem. 1997;40(10):1519-1529. View Source
